Pyrazole-3-boronic acid
Overview
Description
Pyrazole-3-boronic acid is an organic compound with the molecular formula C3H5BN2O2. It is a boronic acid derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid derivatives under specific conditions. For instance, pyrazole can be treated with boronic acid in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Pyrazole-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other boronic acid derivatives.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions, along with aryl halides.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
Pyrazole-3-boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyrazole-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a boron-containing reactant that facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling with aryl halides . This process involves the activation of the boronic acid group, followed by the formation of a palladium complex and subsequent coupling with the aryl halide .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-boronic acid: Another boronic acid derivative of pyrazole, used in similar coupling reactions.
1H-Pyrazole-5-boronic acid: A closely related compound with similar reactivity and applications.
Pyrazole-3-boronic acid hydrochloride: A derivative used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific position of the boronic acid group on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of specific pyrazole derivatives that are not easily accessible through other routes .
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWPDLMDVINSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460052 | |
Record name | 1H-Pyrazol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-63-3 | |
Record name | 1H-Pyrazol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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